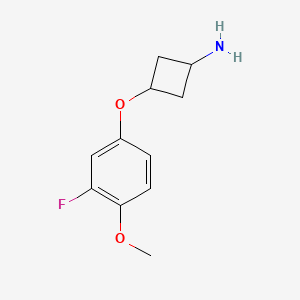
trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine: is a chemical compound with the molecular formula C11H14FNO2 It is characterized by the presence of a cyclobutanamine core substituted with a 3-fluoro-4-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine typically involves the following steps:
Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro and Methoxy Groups: The 3-fluoro-4-methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a fluorinated reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.
Substitution: The phenoxy group can participate in substitution reactions, where the fluoro or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction could produce de-fluorinated derivatives.
Scientific Research Applications
trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine: Differing in the position of the fluoro and methoxy groups.
trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
- The specific arrangement of the fluoro and methoxy groups in trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine imparts unique chemical and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14FNO2/c1-14-11-3-2-8(6-10(11)12)15-9-4-7(13)5-9/h2-3,6-7,9H,4-5,13H2,1H3 |
InChI Key |
PXSRYALPGMUQHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC(C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















